molecular formula C24H23N3O4 B4927368 1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine

1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine

Cat. No. B4927368
M. Wt: 417.5 g/mol
InChI Key: OPGRMOYMRIBXKP-UHFFFAOYSA-N
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Description

1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine, also known as BZP-NP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BZP-NP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine exerts its effects by binding to the serotonin receptor and inhibiting the reuptake of dopamine. The compound has been found to have a higher affinity for the serotonin receptor than for the dopamine transporter. 1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine has also been found to activate the G protein-coupled receptor, which is responsible for regulating various physiological processes.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine has been found to exhibit various biochemical and physiological effects. The compound has been found to increase the release of serotonin and dopamine in the brain, which may have implications for the treatment of depression and anxiety. 1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine has also been found to increase heart rate and blood pressure, which may have implications for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has a high purity level. 1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine is also stable and can be stored for extended periods. However, the compound has some limitations for use in lab experiments. 1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine may exhibit different effects in vivo compared to in vitro, which may limit its use in animal studies. The compound may also exhibit off-target effects, which may confound the results of experiments.

Future Directions

For the study of 1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine include investigating the effects of the compound on other neurotransmitter systems and animal models of neurological disorders and developing new derivatives with improved specificity and potency.

Synthesis Methods

The synthesis of 1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 3-(benzyloxy)benzoic acid with thionyl chloride to form 3-(benzyloxy)benzoyl chloride. The resulting compound is then reacted with piperazine to form 1-[3-(benzyloxy)benzoyl]piperazine. Finally, the nitration of 1-[3-(benzyloxy)benzoyl]piperazine with nitric acid results in the formation of 1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine or 1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine.

Scientific Research Applications

1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine has been found to exhibit various scientific research applications. It has been used as a tool to study the effects of piperazine derivatives on the central nervous system. 1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine has been found to bind to the serotonin receptor, which is responsible for regulating mood, appetite, and sleep. The compound has also been used to study the effects of piperazine derivatives on the dopamine transporter, which is responsible for the uptake of dopamine in the brain. 1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine has been found to inhibit dopamine uptake, which may have implications for the treatment of Parkinson's disease.

properties

IUPAC Name

[4-(4-nitrophenyl)piperazin-1-yl]-(3-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-24(20-7-4-8-23(17-20)31-18-19-5-2-1-3-6-19)26-15-13-25(14-16-26)21-9-11-22(12-10-21)27(29)30/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGRMOYMRIBXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine

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